Cas no 132080-60-5 (5-AMINO-2-NITROBENZOIC ACID)

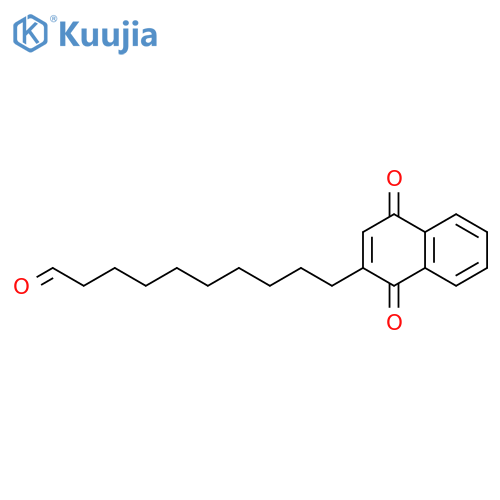

5-AMINO-2-NITROBENZOIC ACID structure

商品名:5-AMINO-2-NITROBENZOIC ACID

5-AMINO-2-NITROBENZOIC ACID 化学的及び物理的性質

名前と識別子

-

- 5-AMINO-2-NITROBENZOIC ACID

- ANBA

- 3-CARBOXY-4-NITROANILINE

- 2-NITRO-5-AMINOBENZOIC ACID

- TIMTEC-BB SBB008583

- 2-NAPHTHALENEDECANAL,1,4-DIHYDRO-1,4-DIOXO-

- 2-Naphthalenedecanal, 1,4-dihydro-1,4-dioxo-

- 10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal

- 132080-60-5

- AS-66077

- A11444

- 10-(1,4-dioxonaphthalen-2-yl)decanal

- AKOS030228242

-

- MDL: MFCD31556110

- インチ: 1S/C20H24O3/c21-14-10-6-4-2-1-3-5-7-11-16-15-19(22)17-12-8-9-13-18(17)20(16)23/h8-9,12-15H,1-7,10-11H2

- InChIKey: PHWOOYRCDYNMDS-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)C=C1CCCCCCCCCC=O

計算された属性

- せいみつぶんしりょう: 312.17300

- どういたいしつりょう: 312.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 10

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

- 密度みつど: 1.015

- ゆうかいてん: 236-238 °C(lit.)

- ふってん: 184.4°Cat760mmHg

- フラッシュポイント: 184.4°Cat760mmHg

- PSA: 51.21000

- LogP: 4.70180

5-AMINO-2-NITROBENZOIC ACID セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S37/39

-

危険物標識:

- リスク用語:R36/37/38

5-AMINO-2-NITROBENZOIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D760370-10g |

2-Naphthalenedecanal, 1,4-dihydro-1,4-dioxo- |

132080-60-5 | 95% | 10g |

$130 | 2023-09-04 | |

| Ambeed | A989076-5g |

10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal |

132080-60-5 | 95% | 5g |

$111.0 | 2024-04-24 | |

| Chemenu | CM698955-10g |

10-(1,4-dioxonaphthalen-2-yl)decanal |

132080-60-5 | 95%+ | 10g |

$102 | 2024-08-02 | |

| Key Organics Ltd | AS-66077-10G |

10-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)decanal |

132080-60-5 | >95% | 10g |

£96.00 | 2025-02-08 | |

| Ambeed | A989076-1g |

10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal |

132080-60-5 | 95% | 1g |

$32.0 | 2024-04-24 | |

| Chemenu | CM698955-5g |

10-(1,4-dioxonaphthalen-2-yl)decanal |

132080-60-5 | 95%+ | 5g |

$52 | 2024-08-02 | |

| Ambeed | A989076-250mg |

10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal |

132080-60-5 | 95% | 250mg |

$12.0 | 2024-04-24 |

5-AMINO-2-NITROBENZOIC ACID 関連文献

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

132080-60-5 (5-AMINO-2-NITROBENZOIC ACID) 関連製品

- 603-11-2(3-Nitrophthalic acid)

- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)

- 3113-71-1(3-Methyl-4-nitrobenzoic acid)

- 3113-72-2(5-Methyl-2-nitrobenzoic acid)

- 610-36-6(4-Amino-2-nitrobenzoic acid)

- 96-98-0(4-Methyl-3-nitrobenzoic acid)

- 5292-45-5(Dimethyl nitroterephthalate)

- 552-16-9(2-Nitrobenzoic acid)

- 619-17-0(2-Amino-4-nitrobenzoic acid)

- 1975-50-4(2-Methyl-3-nitrobenzoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬